Product packaging for Methyl 13-methyl-10-oxotetradecanoate(Cat. No.:CAS No. 95799-79-4)

Methyl 13-methyl-10-oxotetradecanoate

Cat. No.: B15428837
CAS No.: 95799-79-4
M. Wt: 270.41 g/mol
InChI Key: JPIWTGUEEAPWSL-UHFFFAOYSA-N
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Description

Methyl 13-methyl-10-oxotetradecanoate, with the molecular formula C16H30O3 , is a branched-chain fatty acid methyl ester characterized by the presence of a methyl group at the 13th carbon and an oxo (ketone) functional group at the 10th position of a tetradecanoate chain. This specific structure, featuring both branching and a ketone moiety, makes it a valuable and specialized compound in scientific research. It serves as an important analytical standard and a key intermediate in organic synthesis. Researchers utilize this compound in the study of modified fatty acid metabolism and as a building block for the synthesis of more complex lipid structures, including those with potential biological activity. Its defined structure is crucial for the development of analytical methods, particularly in chromatography and mass spectrometry, where it can be used for method validation and as a reference material. The product is provided as a high-purity material to ensure reliability and reproducibility in experimental results. This compound is For Research Use Only (RUO) and is strictly intended for laboratory and research applications. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O3 B15428837 Methyl 13-methyl-10-oxotetradecanoate CAS No. 95799-79-4

Properties

CAS No.

95799-79-4

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

methyl 13-methyl-10-oxotetradecanoate

InChI

InChI=1S/C16H30O3/c1-14(2)12-13-15(17)10-8-6-4-5-7-9-11-16(18)19-3/h14H,4-13H2,1-3H3

InChI Key

JPIWTGUEEAPWSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)CCCCCCCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analogues

Methyl 13-Methyltetradecanoate
  • Formula : C₁₆H₃₂O₂
  • Molecular Weight : 256.42 g/mol
  • Key Differences : Lacks the oxo group at C10 but retains the 13-methyl branch. This absence reduces polarity and reactivity compared to the target compound.
  • Applications : Used as a reference standard in gas chromatography for analyzing plant resins and natural waxes .
Methyl 10-Oxodecanoate
  • Formula : C₁₁H₂₀O₃
  • Molecular Weight : 200.27 g/mol
  • Key Differences : Shorter chain (10 carbons) with an oxo group at C10. The shorter chain decreases hydrophobicity and increases solubility in polar solvents.
  • Synthesis: Produced via reductive ozonolysis of methyl undecylenate .
  • Applications : Studied in lipid metabolism and as a precursor for polymer synthesis .
Methyl 10-Oxooctadecanoate
  • Formula : C₁₉H₃₆O₃
  • Molecular Weight : 312.49 g/mol
  • Key Differences : Longer 18-carbon chain with an oxo group at C10. The extended chain enhances hydrophobicity and melting point (mp ~55°C).
  • Natural Occurrence : Found in hardwood extracts and studied in epoxidation reactions for biopolymer development .
Ethyl 10-Chloro-10-Oxodecanoate
  • Formula : C₁₂H₂₁ClO₃
  • Molecular Weight : 248.75 g/mol
  • Key Differences : Chloro substituent at C10 instead of a methyl group. The electron-withdrawing chlorine increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic acyl substitution reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) LogP (Hydrophobicity)
Methyl 13-methyl-10-oxotetradecanoate* C₁₆H₃₀O₃ 270.41 10-oxo, 13-methyl Not reported ~5.6 (estimated)
Methyl 13-methyltetradecanoate C₁₆H₃₂O₂ 256.42 13-methyl Not reported ~6.8
Methyl 10-oxodecanoate C₁₁H₂₀O₃ 200.27 10-oxo Not reported ~3.2
Methyl 10-oxooctadecanoate C₁₉H₃₆O₃ 312.49 10-oxo 55 ~6.1
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.75 10-oxo, 10-chloro Not reported ~4.0

*Estimated values based on structural analogs.

Q & A

Q. What are the standard synthetic pathways for Methyl 13-methyl-10-oxotetradecanoate, and how can reaction conditions be optimized?

Methyl 13-methyl-10-oxotradecanoate is synthesized via esterification of 13-methyl-10-oxotetradecanoic acid using methanol under acidic catalysis. Key steps include:

  • Reagent purity control : Use anhydrous methanol and catalytic sulfuric acid to minimize side reactions like transesterification.
  • Temperature optimization : Maintain 60–80°C to balance reaction rate and thermal decomposition risks .
  • Post-synthesis purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Validate purity via GC-MS or HPLC with a C18 column .

Q. How should researchers characterize this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm ester carbonyl (δ\delta ~170–175 ppm) and methyl branching (δ\delta ~0.8–1.5 ppm for methyl groups). Compare with literature data from Stein & Budzikiewicz (1987) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 270.219 (C16_{16}H30_{30}O3_3) and fragmentation patterns consistent with ketone and ester functionalities .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring mass loss between 150–250°C under inert gas .

Q. What safety protocols are critical for handling this compound?

While not classified as hazardous under EU Regulation 1272/2008 , standard lab practices apply:

  • Ventilation : Use fume hoods during synthesis to avoid methanol vapor exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.
  • Waste disposal : Neutralize acidic residues before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Contradictions in NMR or MS data may arise from:

  • Isomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to differentiate between positional isomers.
  • Solvent artifacts : Ensure deuterated solvents (e.g., CDCl3_3) are free of residual protons.
  • Statistical validation : Apply principal component analysis (PCA) to compare spectral datasets from replicate syntheses .

Q. What experimental strategies are effective for studying its chiral centers or stereochemical effects?

  • Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phase to separate enantiomers.
  • X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict optical rotation and compare with polarimetry data .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC-UV at 210 nm (ketone absorbance).
  • Light sensitivity : Compare samples stored in amber glass vs. clear vials to assess photodegradation .
  • Oxidative stability : Use O2_2 permeability testing for packaging materials (e.g., nitrogen-flushed vials) .

Q. What methodologies can quantify trace impurities in synthesized batches?

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace aldehydes or unreacted carboxylic acids.
  • Headspace GC : Detect volatile byproducts (e.g., methyl esters of shorter-chain acids) .
  • Limits of detection (LOD) : Validate using ICH M10 guidelines for bioanalytical methods (e.g., signal-to-noise ratio ≥3:1) .

Methodological Notes

  • Synthetic scale-up : For gram-scale production, optimize stirring efficiency to prevent localized overheating .
  • Green chemistry alternatives : Explore enzymatic esterification using lipases (e.g., Candida antarctica) to reduce acid waste .
  • Data contradiction protocols : Predefine acceptance criteria for spectral matches (e.g., ±0.1 ppm for 13C^13C-NMR) and document deviations .

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